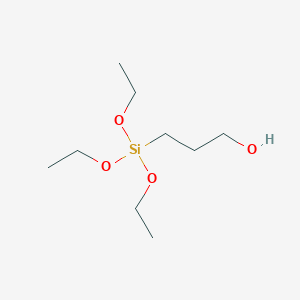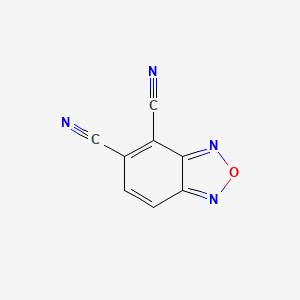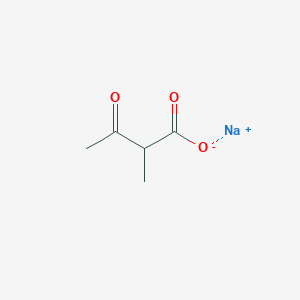
Methylacetoacetatesodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylacetoacetatesodiumsalt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
CH3COCH2COOCH3+NaOCH3→CH3COCHNaCOOCH3+CH3OH
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with methanol in the presence of sodium hydroxide. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methylacetoacetatesodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It undergoes nucleophilic substitution reactions due to the presence of the active methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetoacetates.
Scientific Research Applications
Methylacetoacetatesodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methylacetoacetatesodiumsalt involves its ability to act as a nucleophile due to the presence of the active methylene group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Ethylacetoacetatesodiumsalt: Similar in structure but with an ethyl group instead of a methyl group.
Lithiumacetoacetate: Similar in structure but with lithium instead of sodium.
Diethyloxalacetatesodiumsalt: Similar in structure but with an oxalate group.
Uniqueness
Methylacetoacetatesodiumsalt is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its sodium salt form enhances its solubility and reactivity compared to its ester counterparts .
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
sodium;2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
AGCGGNCZCFZBNN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


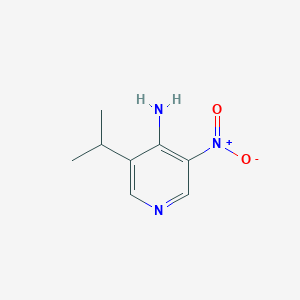

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
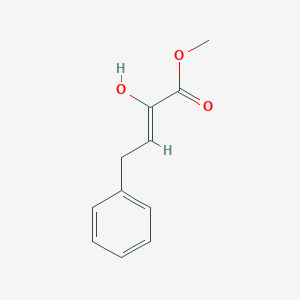
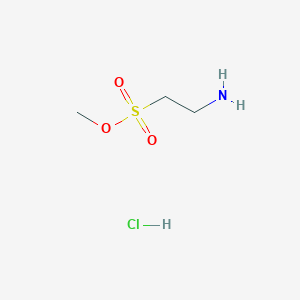
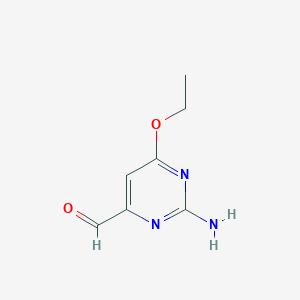
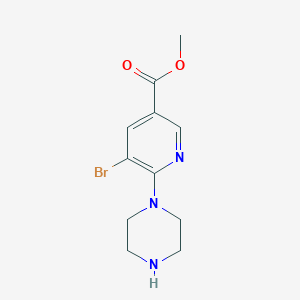
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)

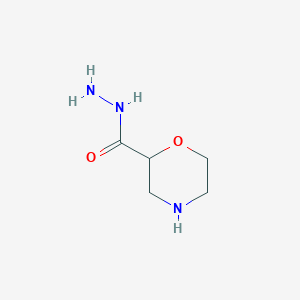
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
